4-Chlorothiophenol

Catalog No.
S1490162
CAS No.
106-54-7
M.F
C6H5ClS
M. Wt
144.62 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorothiophenol

CAS Number

106-54-7

Product Name

4-Chlorothiophenol

IUPAC Name

4-chlorobenzenethiol

Molecular Formula

C6H5ClS

Molecular Weight

144.62 g/mol

InChI

InChI=1S/C6H5ClS/c7-5-1-3-6(8)4-2-5/h1-4,8H

InChI Key

VZXOZSQDJJNBRC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S)Cl

Synonyms

4-Chlorobenzenethiol; p-Chlorobenzenethiol; 1-Chloro-4-mercaptobenzene; 4-Chlorobenzenethiol; 4-Chlorophenylmercaptan; 4-Chlorophenylthiol; 4-Mercaptophenyl chloride; NSC 18714; NSC 229564; p-Chlorobenzenethiol; p-Chlorophenylmercaptan; p-Chloropheny

Canonical SMILES

C1=CC(=CC=C1S)Cl

Organic Synthesis

  • Modification of polymers: 4-Chlorothiophenol can be used to modify polymers, such as poly(vinyl chloride) (PVC). This process can introduce new functional groups onto the polymer chains, potentially altering their properties like thermal stability, conductivity, or reactivity [Source: Sigma-Aldrich product page for 4-Chlorothiophenol, ].

Chemical Reactions

  • Oxidation to disulfides

    4-Chlorothiophenol can be oxidized to form disulfides, which are molecules with two sulfur atoms linked together by a single bond. This reaction can be used to study the mechanisms of oxidation and to synthesize new disulfide compounds with potential applications in various fields [Source: Sigma-Aldrich product page for 4-Chlorothiophenol, ].

  • Thiol-ene reaction

    4-Chlorothiophenol can participate in thiol-ene reactions, which are a type of click chemistry reaction used to form carbon-carbon bonds. This reaction can be valuable for researchers studying new methods for molecule synthesis and conjugation [Source: "Click chemistry in polymer and material science" by Michael G. Moloney et al., ].

Origin and Significance:

4-Chlorothiophenol is not a naturally occurring compound but can be synthesized in a laboratory setting. It holds significance in scientific research for various reasons:

  • Intermediate in organic synthesis: It serves as a versatile building block for the synthesis of other important molecules like pharmaceuticals, dyes, and polymers due to the reactive thiol group.
  • Study of thiol chemistry: The presence of the thiol group allows researchers to study its unique chemical properties, including its reactivity with various metals and its ability to form hydrogen bonds [].
  • Model compound for biological systems: Its structure shares similarities with some biological molecules containing thiol groups, making it a valuable model compound for understanding biological processes.

Molecular Structure Analysis

4-Chlorothiophenol has a relatively simple molecular structure. The core is a benzene ring with a chlorine atom attached at the 4th position (para position) and a thiol group (-SH) attached directly to the benzene ring. This structure gives rise to some key features:

  • Aromatic character: The presence of the benzene ring grants the molecule aromatic character, meaning it has a delocalized cloud of electrons across the ring, contributing to its stability.
  • Polarity: The electronegative chlorine atom and the thiol group introduce polarity to the molecule, making it slightly soluble in water.
  • Acidity: The thiol group has a slightly acidic proton, allowing it to participate in acid-base reactions [].

Chemical Reactions Analysis

4-Chlorothiophenol can undergo various chemical reactions due to the presence of the reactive thiol group and the aromatic ring. Here are some relevant reactions:

  • Synthesis: A common method for synthesizing 4-chlorothiophenol involves the reaction of 4-chlorobromobenzene with sodium sulfide (NaS).
ClC6H4Br + NaS -> ClC6H4SH + NaBr
  • Substitution reactions: The chlorine atom can be replaced by other functional groups under specific reaction conditions. For example, a reaction with sodium hydroxide (NaOH) can yield 4-hydroxythiophenol.
ClC6H4SH + NaOH -> HOC6H4SH + NaCl
  • Oxidation: The thiol group can be oxidized to a disulfide bond (-S-S-) using oxidizing agents like hydrogen peroxide (H2O2).
2 ClC6H4SH + H2O2 -> ClC6H4-S-S-C6H4Cl + 2H2O
  • Alkylation: The thiol group can react with alkylating agents to form thioethers (R-S-R').

These are just a few examples, and the specific reactions will depend on the reaction conditions and desired outcome.


Physical And Chemical Properties Analysis

  • Molecular Formula: ClC6H4SH []
  • Molecular Weight: 144.62 g/mol []
  • CAS Number: 106-54-7 []
  • Physical State: Colorless liquid at room temperature []
  • Melting Point: 17-19 °C
  • Boiling Point: 231 °C
  • Solubility: Slightly soluble in water (around 2 g/L), soluble in organic solvents like ethanol, ether, and acetone []
  • Stability: Relatively stable under normal storage conditions but can decompose upon exposure to light or heat.

XLogP3

3

Boiling Point

206.0 °C

Melting Point

61.0 °C

UNII

1O71UA6O72

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (98.41%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

106-54-7

Wikipedia

P-chlorothiophenol

General Manufacturing Information

Benzenethiol, 4-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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